molecular formula C21H23N3O3S2 B11769746 Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B11769746
M. Wt: 429.6 g/mol
InChI Key: XLMRVMLGQZSDJF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core fused with a tetrahydrobenzene ring and substituted with a pyridine-thioacetamido moiety. The 3-cyano and 4,6-dimethyl groups on the pyridine ring enhance its electronic and steric properties, while the thioacetamido linker bridges the benzo[b]thiophene and pyridine units.

Properties

Molecular Formula

C21H23N3O3S2

Molecular Weight

429.6 g/mol

IUPAC Name

ethyl 2-[[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H23N3O3S2/c1-4-27-21(26)18-14-7-5-6-8-16(14)29-20(18)24-17(25)11-28-19-15(10-22)12(2)9-13(3)23-19/h9H,4-8,11H2,1-3H3,(H,24,25)

InChI Key

XLMRVMLGQZSDJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=C(C(=CC(=N3)C)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps. One common approach starts with the preparation of the intermediate 3-cyano-4,6-dimethylpyridin-2-ylthiomethyl compound. This intermediate is then reacted with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound .

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the introduction of various functional groups, making it useful in the development of new chemical entities. It can facilitate the exploration of reaction mechanisms and the design of novel synthetic pathways.

Biology

In biological research, ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may exhibit bioactive properties. Preliminary studies suggest its potential as a candidate for drug discovery, particularly in targeting specific biological pathways or diseases due to its unique molecular structure and reactivity.

Medicine

The compound's distinctive features make it a promising candidate in pharmaceutical development. Its potential applications include:

  • Antioxidant Activity : Research indicates that compounds with similar structures may possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.
  • Antibacterial Properties : Studies have shown that derivatives of thiophene compounds can exhibit antibacterial activity. This compound could be explored for its efficacy against various bacterial strains.

Industry

In industrial applications, this compound can be utilized in the production of advanced materials with tailored properties. Its incorporation into polymer matrices or other composite materials may enhance mechanical strength or chemical resistance.

Case Study 1: Antioxidant and Antibacterial Evaluation

A study conducted by Madhavi et al. evaluated various derivatives of tetrahydrobenzo[b]thiophene for their antioxidant and antibacterial activities. The research highlighted that compounds similar to this compound showed significant antibacterial effects against multiple strains of bacteria when tested using agar diffusion methods .

Case Study 2: Synthesis and Characterization

Research has focused on the synthesis of ethyl 2-(2-(substituted phenyl) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives through multicomponent reactions involving ketones and activated nitriles. The study demonstrated the versatility of these compounds in creating novel structures with potential biological activity .

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for complex molecule synthesis
BiologyPotential bioactive compound for drug discovery
MedicineCandidate for antioxidant and antibacterial therapies
IndustryProduction of advanced materials

Mechanism of Action

The exact mechanism of action for Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions could involve binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : The target compound’s pyridine-thioacetamido group distinguishes it from acrylamido derivatives (e.g., compounds in [9]) but aligns with intermediates like those in [2, 5], where thioether formation is critical.
  • Electronic Effects: The 3-cyano group in the target compound and its analogues (e.g., [9]) contributes to strong electron-withdrawing character, as evidenced by IR peaks near 2212–2215 cm⁻¹ (C≡N stretch) .
  • Steric Hindrance : The 4,6-dimethyl groups on the pyridine ring may reduce reactivity compared to distyryl-substituted analogues (e.g., [2, 5]), which have bulkier aromatic substituents.

Table 2: Reported Bioactivities of Analogous Compounds

Compound Class Bioactivity Mechanism/Results Reference
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates Antioxidant DPPH scavenging activity (IC₅₀: 12–45 µM); Superoxide radical inhibition (65–85%) [8]
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives Antibacterial Moderate activity against E. coli and S. aureus (MIC: 32–64 µg/mL) [7]
3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide Not reported Structural similarity suggests potential kinase inhibition (inferred from pyridine-thiophene hybrids) [5]

Key Insights :

  • The target compound’s benzo[b]thiophene-pyridine scaffold is structurally analogous to antibacterial and antioxidant derivatives (e.g., [7, 8]), but its unique thioether linkage and dimethyl substitution may alter bioavailability or target specificity.
  • No direct bioactivity data are available for the target compound, but its cyano and thioacetamido groups are associated with enhanced binding to biological targets (e.g., enzymes with nucleophilic active sites) .

Biological Activity

Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and evaluation of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O3S. Its structure features a tetrahydrobenzo[b]thiophene core substituted with various functional groups that contribute to its biological activity.

Key Characteristics

PropertyValue
Molecular Weight373.49 g/mol
LogP2.9638
Hydrogen Bond Acceptors6
Polar Surface Area46.602 Ų

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of similar compounds derived from the tetrahydrobenzo[b]thiophene structure. For instance, compounds exhibiting hydroxyl groups demonstrated significant radical scavenging abilities against DPPH and nitric oxide radicals. The presence of the phenolic moiety was crucial for enhancing antioxidant activity due to its ability to donate electrons and stabilize free radicals .

Antibacterial Activity

The antibacterial potential of derivatives similar to this compound has been assessed against various bacterial strains. Studies indicated that these compounds exhibited varying degrees of inhibition against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The diameter of the inhibition zones was measured to evaluate efficacy, revealing promising antibacterial properties .

Antitumor Activity

Research has highlighted the antitumor potential of related compounds in various cancer cell lines. For example, one study reported that certain derivatives showed significant cytotoxic effects against MDA-MB-231 breast cancer cells with IC50 values indicating strong activity at micromolar concentrations. The structural modifications influenced the cytotoxicity levels significantly .

The mechanisms underlying the biological activities of this compound are likely multifactorial:

  • Radical Scavenging : The compound's ability to donate electrons may neutralize free radicals.
  • Enzyme Inhibition : Potential interactions with specific enzymes involved in bacterial metabolism or cancer cell proliferation may contribute to its antibacterial and antitumor effects.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Case Study 1: Antioxidant Evaluation
In a controlled study, several derivatives were tested for their antioxidant capacity using DPPH and nitric oxide scavenging assays. The results indicated that compounds with hydroxyl substitutions exhibited superior antioxidant activity compared to those without such modifications .

Case Study 2: Antibacterial Assessment
A series of synthesized compounds were evaluated against Staphylococcus aureus and Bacillus subtilis. The results showed that specific substitutions on the benzo[b]thiophene ring led to enhanced antibacterial activity, suggesting a structure-activity relationship that warrants further exploration .

Case Study 3: Antitumor Activity
In vitro studies on MDA-MB-231 cells revealed that certain derivatives displayed significant cytotoxic effects with IC50 values as low as 27.6 μM. These findings support the hypothesis that structural modifications can enhance therapeutic efficacy against breast cancer .

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